molecular formula C13H10ClNO5 B11839995 2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione CAS No. 5395-68-6

2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione

Cat. No.: B11839995
CAS No.: 5395-68-6
M. Wt: 295.67 g/mol
InChI Key: WQYWGNGAGPEXBQ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-3-propoxynaphthalene-1,4-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Formation of various quinone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: New compounds with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific enzymes and proteins, disrupting their normal functions and leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentylamino group instead of a nitro group.

    2-(n-Butylamino)-3-chloronaphthalene-1,4-dione: Contains a butylamino group instead of a nitro group.

Uniqueness

2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione is unique due to the presence of both a nitro group and a propoxy group on the naphthoquinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

5395-68-6

Molecular Formula

C13H10ClNO5

Molecular Weight

295.67 g/mol

IUPAC Name

2-chloro-5-nitro-3-propoxynaphthalene-1,4-dione

InChI

InChI=1S/C13H10ClNO5/c1-2-6-20-13-10(14)11(16)7-4-3-5-8(15(18)19)9(7)12(13)17/h3-5H,2,6H2,1H3

InChI Key

WQYWGNGAGPEXBQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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